Studies have investigated derivatives of 1-Hydroxy-2(1H)-quinolinone, such as 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ), as potential inhibitors of the mitochondrial alternative NADH dehydrogenase enzyme. These studies suggest that HDQ may act as a high-affinity inhibitor, impacting cellular respiration. Pubmed: HDQ (1-hydroxy-2-dodecyl-4(1H)quinolone), a high affinity inhibitor for mitochondrial alternative NADH dehydrogenase: evidence for a ping-pong mechanism:
-Hydroxy-2(1H)-quinolinone shares some structural similarities with ubiquinone, a molecule involved in the electron transport chain. Researchers may use 1-Hydroxy-2(1H)-quinolinone as a base structure to design and synthesize novel compounds for investigating cellular processes or developing new drugs.
A related compound, 1-Hydroxy-2-nonyl-4(1H)-quinolinone (NQNO), has been identified as a metabolite in Pseudomonas aeruginosa. This suggests that 1-Hydroxy-2(1H)-quinolinone might possess similar antibacterial properties, warranting further investigation. Pseudomonas aeruginosa Metabolome Database: 1-Hydroxy-2-nonyl-4(1H)-quinolinone (PAMDB100076):
1-Hydroxy-2(1H)-quinolinone is a heterocyclic compound characterized by a quinoline structure with a hydroxyl group at the first position. Its molecular formula is C₉H₇NO₂, and it features a nitrogen atom within the aromatic ring, contributing to its unique properties. The compound exhibits tautomerism, primarily existing in two forms: the keto and enol tautomers, which can influence its reactivity and biological activity.
As research on 1-HQ is limited, its mechanism of action in biological systems remains unknown. However, quinolinones, in general, have been explored for their potential anti-inflammatory, anticancer, and neuroprotective properties []. Further studies are needed to elucidate if 1-HQ possesses similar activities and how its specific structure might influence its mechanism of action compared to other quinolinones.
The chemical reactivity of 1-hydroxy-2(1H)-quinolinone is diverse due to the presence of both electrophilic and nucleophilic sites. Key reactions include:
1-Hydroxy-2(1H)-quinolinone has been studied for its biological properties, particularly its antimicrobial and anti-inflammatory activities. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various pathogens, including bacteria and fungi. Additionally, it has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth .
Several methods have been developed for synthesizing 1-hydroxy-2(1H)-quinolinone:
1-Hydroxy-2(1H)-quinolinone has found applications in various fields:
Studies on the interactions of 1-hydroxy-2(1H)-quinolinone with biological macromolecules reveal its potential as a ligand for metal ions, which can enhance its biological activity. The binding affinity and selectivity towards various targets have been investigated, indicating that its interactions may modulate enzyme activities or receptor functions, contributing to its therapeutic effects .
Several compounds share structural similarities with 1-hydroxy-2(1H)-quinolinone. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxy-2(1H)-quinolone | Hydroxyl group at position 4 | Exhibits strong antimicrobial activity |
| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Known for its role in microbial metabolism |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits chelating properties with metal ions |
| 4-Methyl-2(1H)-quinolone | Methyl substitution at position 4 | Enhanced lipophilicity affecting bioavailability |
The distinct positioning of functional groups in these compounds influences their reactivity, biological activity, and applications in medicinal chemistry. Notably, the unique hydroxyl placement in 1-hydroxy-2(1H)-quinolinone contributes to its specific reactivity patterns compared to other quinolone derivatives.
The synthesis of 1-hydroxy-2(1H)-quinolinone derivatives has historically relied on well-established classical methodologies, with the Friedländer and Knorr cyclization reactions representing the foundational approaches in this field [1] [2]. These classical methods have been extensively studied and optimized over more than a century, providing reliable synthetic routes to quinolinone scaffolds.
The Friedländer reaction, first reported in 1882, involves the acid- or base-catalyzed cyclocondensation of ortho-aminoaryl aldehydes or ketones with carbonyl compounds containing an alpha-methylene group to form quinoline scaffolds [2]. This reaction proceeds through an initial aldol condensation and dehydration to obtain alpha,beta-unsaturated aldehydes and ketones, followed by intramolecular condensation of the amino group with the carbonyl group and subsequent acid- or base-catalyzed ring dehydration [2]. The mechanism involves complexation of the amino group with the electrophilic carbonyl carbon, leading to cyclization and aromatization to produce the quinolinone framework.
Classical syntheses of quinolines typically fall into two major classes: cyclization of monosubstituted benzenes, usually nitrogen-substituted anilines, and cyclizations of ortho-disubstituted benzenes [1]. The first class includes the Skraup, Doebner-von Miller, Knorr and Conrad-Limpach reactions as well as numerous modifications thereof [1]. The Friedländer and Pfitzinger reactions represent the second major class of quinoline syntheses involving either intramolecular or intermolecular condensation of ortho-disubstituted benzenes [1].
The Knorr quinoline synthesis represents another fundamental approach, utilizing the cyclization of acetanilide intermediates [1]. The reaction involves formation of 2-hydroxy-4-methylquinoline from the reaction of ethyl acetoacetate with aniline under thermal conditions followed by acid treatment [1]. The aniline nitrogen attacks the ester carbonyl of the beta-ketoester, which loses an equivalent of alcohol and forms the acetanilide intermediate [1]. Cyclization and dehydration occur upon heating in the presence of acid, forming a quinolone intermediate that subsequently tautomerizes to produce a hydroxyquinoline [1].
Recent modifications of these classical approaches have demonstrated improved efficiency and selectivity. Microwave-assisted synthesis of quinoline alkaloids has shown remarkable improvements in reaction times and yields [3]. Using a mixture of aniline and diethylmalonate under microwave irradiation with a catalytic amount of para-toluenesulfonic acid, 4-hydroxy-2-quinolinone can be isolated in 89% yield within 6 minutes [3]. This represents a significant improvement over traditional thermal methods that require hours or days for completion.
Solvent-free modifications of the Friedländer reaction have also proven highly effective [4]. A series of quinoline derivatives has been synthesized from reactions of 2-aminoacetophenone and 2-aminobenzophenone with different ketones in the presence of caesium iodide under solvent-free and thermal conditions [4]. This method offers advantages including good yields, clean reactions, simple methodology, short reaction times, easy work-up procedures, and environmentally benign conditions [4].
Table 1: Classical Synthesis Methods for Quinolinone Derivatives
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Friedländer Reaction | o-Aminobenzaldehyde + α-methylene ketone | Acid or base catalyst, 80-140°C | 60-85 | [2] |
| Friedländer Reaction (Modified) | o-Aminobenzophenone + 2-ketones | Cesium iodide, solvent-free, 100°C | 75-88 | [4] |
| Knorr Cyclization | Aniline + β-ketoester | 140-160°C, then H₂SO₄ | 70 | [1] |
| Knorr Cyclization (Modified) | Acetanilide intermediate + heat | p-Toluenesulfonic acid, microwave, 6 min | 89 | [3] |
| Conrad-Limpach Reaction | Aniline + ethyl acetoacetate | Room temperature or acid catalyst, then heat | 60 | [1] |
The Conrad-Limpach reaction provides an alternative approach with different regiochemical outcomes compared to the Knorr reaction [1]. This method involves the acid-catalyzed reaction of aniline with ethyl acetoacetate to form 4-hydroxy-2-methylquinoline in moderate yield [1]. The aniline nitrogen condenses with the beta-carbonyl carbon of the beta-ketoester to form an enamine intermediate, which subsequently undergoes cyclization through either enolization followed by electrocyclization or ketene formation followed by electrocyclization [1].
Transition metal-catalyzed approaches have emerged as powerful alternatives to classical quinolinone synthesis methods, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance [5] [6] [7]. These modern methodologies utilize various transition metals including copper, rhodium, ruthenium, and iron to facilitate unique mechanistic pathways for quinolinone formation.
Copper-catalyzed aerobic oxidative carbocyclization represents a significant advancement in quinolinone synthesis [5]. This methodology employs copper(II) acetoacetonate as catalyst under an oxygen atmosphere to synthesize quinolinones through a novel carbocyclization of alpha-sp3 carbon-hydrogen bonds of amides with alkynes followed by ketonization [5]. The oxygen atom of the newly formed carbonyl group originates from atmospheric molecular oxygen, representing an environmentally benign oxidation process [5].
The copper-catalyzed mechanism proceeds through initial complexation of copper(II) with an alpha-carbon nucleophile generated by deprotonation of the alpha-sp3 carbon-hydrogen bond in the amide substrate by cesium carbonate [5]. Nucleophilic cyclization with the alkyne takes place to afford an intermediate, followed by oxidation with molecular oxygen to form a copper(III) peroxo species [5]. Reductive elimination furnishes a peroxide intermediate that undergoes sequential oxygen-oxygen bond cleavage, reductive elimination, and isomerization to construct the quinolinone product and regenerate the copper(I) species [5].
Experimental optimization studies have demonstrated that copper(II) acetoacetonate combined with cesium carbonate in dimethyl sulfoxide at 110°C provides optimal conditions for this transformation [5]. The reaction scope encompasses various nitrogen-(2-ethynylaryl)acetamides, with yields ranging from 65% to 77% depending on the substrate substitution pattern [5]. Substrates bearing electron-withdrawing groups such as trifluoromethyl substituents afford quinolinone products in 77% yield, while halogenated substrates maintain compatibility with the reaction conditions [5].
N-Heterocyclic carbene copper-catalyzed quinoline synthesis represents another innovative approach utilizing 2-aminobenzyl alcohol and aryl ketones with dimethyl sulfoxide as oxidant at room temperature [7]. This methodology proceeds through an indirect Friedländer reaction mechanism, offering the advantage of mild reaction conditions and broad substrate scope [7]. The catalyst system tolerates various substituents including aryl chloride and aryl bromide functionalities, as well as 2-aminobenzylic alcohols substituted at the alpha-position of the hydroxyl group [7].
Rhodium-catalyzed hydrogenation of quinoline derivatives has been extensively studied through density functional theory calculations [8]. The detailed catalytic cycle for hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline catalyzed by a cationic rhodium complex containing a 1,5-cyclooctadiene ligand reveals that the catalytically active species is [Rh(COD)(κN-Q)]+ and that addition of each dihydrogen molecule occurs through initial coordination forming η2-H2 intermediates [8]. This mechanistic understanding provides insights into reversible quinoline transformations relevant to hydrogen storage applications [8].
Ruthenium-catalyzed systems have demonstrated effectiveness in quinoline synthesis using heterogeneous catalysis [1]. A catalytic ruthenium-grafted hydrotalcite route has been developed using amino benzyl alcohol and acetophenone in the presence of molecular oxygen [1]. This methodology represents the first reported example of one-pot quinoline synthesis using heterogeneous catalysts, offering advantages over the Friedländer reaction due to the enhanced stability of starting materials [1].
Iron-based nanocatalysts have shown particular promise in green synthesis applications [9]. Iron(III) oxide nanoparticles supported on cellulose have been synthesized and employed in three-component reactions involving aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone under aqueous reflux conditions [9]. This methodology achieves high yields (88-96%) for pyrimido[4,5-b]quinolone synthesis while utilizing water as a green solvent and enabling catalyst recovery and reuse for five cycles without activity loss [9].
Table 2: Transition Metal-Catalyzed Synthesis Strategies
| Catalyst System | Substrate Type | Reaction Conditions | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Copper(II) acetoacetonate | N-(2-ethynylaryl)acetamides | O₂ atmosphere, Cs₂CO₃, DMSO, 110°C, 14h | 65-77 | Oxygen incorporation from atmospheric O₂ |
| N-Heterocyclic carbene copper complex | 2-Aminobenzyl alcohol + aryl ketones | DMSO oxidant, room temperature, 6h | 65-85 | Room temperature conditions |
| Rhodium(I) 1,5-cyclooctadiene complex | Quinoline + dihydrogen | H₂ atmosphere, DFT calculated mechanism | Theoretical study | Reversible hydrogenation |
| Ruthenium-grafted hydrotalcite | Amino benzyl alcohol + acetophenone | Molecular oxygen, KOH, dioxane | 85-90 | Heterogeneous catalyst |
| Iron(III) oxide nanoparticles on cellulose | Aromatic aldehydes + 6-amino-1,3-dimethyluracil | Water, reflux, 2h | 88-96 | Green water solvent |
Transition-metal-free approaches have also been developed to address sustainability concerns [6]. A novel oxidative cyclocondensation reaction of N,N-dimethyl enaminones with ortho-aminobenzyl alcohols has been established using potassium persulfate as oxidant and para-toluenesulfonic acid as catalyst [6]. This methodology proceeds through transamination followed by oxidative cyclization to afford quinoline products in yields ranging from 73% to 78% [6]. The reaction mechanism involves formation of N-aryl enaminone intermediates through transamination, followed by oxidation-assisted intramolecular cyclization and aromatization [6].
Photochemical approaches to quinolinone synthesis have gained significant attention due to their ability to provide unique mechanistic pathways and enable transformations under mild conditions [10] [11] [12]. These methodologies exploit the photophysical properties of quinoline and quinolinone systems to achieve selective bond formations and rearrangements.
Zinc-catalyzed photoisomerization of quinoline N-oxide derivatives represents a novel strategy for synthesizing quinolin-2(1H)-one and related derivatives [10]. This light-induced transformation proceeds smoothly to afford 2-quinolinones in satisfactory to high yields through an intramolecular hydrogen and oxygen transfer reaction, ensuring 100% atomic economy [10]. Control experiments and computational studies demonstrate that this photochemical isomerization reaction proceeds through a concerted mechanism involving simultaneous hydrogen and oxygen migration [10].
The photochemical methodology utilizes readily available quinoline N-oxide starting materials, which undergo zinc-catalyzed rearrangement under light irradiation [10]. The reaction conditions are notably mild, requiring only light activation and a catalytic amount of zinc catalyst [10]. This approach offers significant advantages in terms of atom economy and environmental friendliness, as no byproducts are generated during the transformation [10].
Light-emitting diode irradiation at 365 nanometers has been extensively studied for quinolinone photochemistry [11]. Diluted quinolinone solutions in acetonitrile undergo rapid photocycloaddition reactions when irradiated at 365 nanometers with a power of 450 milliwatts [11]. Kinetic studies reveal rapid formation of dimer products within the first 20 minutes of irradiation, reaching a plateau after 60 minutes with maximum conversion of 97% [11]. The conversion efficiency can be monitored using molar extinction coefficients, providing precise control over reaction progress [11].
Photocycloaddition followed by cycloreversion represents an important mechanistic pathway in quinolinone photochemistry [12]. Studies on coumarin analogue systems have revealed that quinolinone monomers and dimers exhibit radically different photophysical properties compared to coumarins [12]. Monomers display enhanced intersystem crossing at almost 1:1 ratio versus combined nonradiative and radiative singlet decay, while dimers undergo cycloreversion to form one excited-one ground state monomer photoproduct pairs [12]. This discovery highlights the dramatic effects that small chemical changes can have on photoreaction pathways [12].
The quinolinone motif contains a lactam group that significantly influences photochemical behavior [12]. This structural feature enables unique cycloreversion mechanisms that differ substantially from related coumarin systems [12]. The identification of heterogeneous cycloreversion modes for quinolinone analogues opens new possibilities for developing more efficient cycloaddition-cycloreversion systems [12].
Ultraviolet-induced dimerization processes have been characterized for various quinolinone derivatives [11]. The photoreactions can be conducted in concentrated solutions using 365-nanometer irradiation, leading to high conversion rates [11]. Action plot studies using irradiation with specific photon counts at different wavelengths provide insights into wavelength-dependent reactivity [11]. Comparison of absorption spectra before and after irradiation reveals characteristic changes indicative of successful photochemical transformation [11].
Table 3: Photochemical Isomerization Techniques
| Method | Starting Material | Reaction Conditions | Conversion/Yield (%) | Mechanism |
|---|---|---|---|---|
| Zinc-catalyzed photoisomerization | Quinoline N-oxide derivatives | Light irradiation, Zn catalyst | 70-85 | Intramolecular H and O transfer |
| LED irradiation at 365 nm | N-Methyl-quinolinone solution | 365 nm LED, 450 mW, acetonitrile | 97 (within 60 min) | Rapid photocycloaddition |
| Photocycloaddition followed by cycloreversion | Coumarin analogue systems | UV pumped transient absorption | Cycloreversion observed | Heterogeneous cycloreversion mode |
| UV-induced dimerization | Quinolinone monomers | Concentrated solutions, 365 nm | High conversion | One excited-one ground state pair |
The photophysical properties of quinolinone derivatives have been extensively characterized to understand their photochemical reactivity [11]. Compounds exhibit specific Stokes shifts that vary with solvent polarity, with some derivatives showing Stokes shifts as large as 216 nanometers in dichloromethane [13]. Positive solvatochromism has been observed for certain quinolinone derivatives, displaying stronger emission as solvent polarity increases [13]. Additionally, some compounds exhibit aggregation-induced emission properties in dimethyl sulfoxide-water mixtures, making them suitable for applications as security inks [13].
The development of environmentally sustainable synthetic methodologies for quinolinone derivatives has become a priority in modern organic chemistry, leading to the exploration of various green chemistry approaches [9] [13] [14] [15]. These methodologies emphasize waste reduction, energy efficiency, and the use of benign solvents and catalysts.
The solid-phase methodology offers significant advantages for high-throughput and combinatorial synthesis applications, matching the capabilities required for high-throughput screening programs [14]. The approach enables parallel synthesis of multiple derivatives while minimizing purification requirements and reducing waste generation compared to solution-phase methods [14].
Microwave-assisted synthesis has demonstrated remarkable efficiency in quinoline alkaloid preparation [3]. The methodology utilizes microwave irradiation to accelerate traditional condensation reactions, achieving complete conversions in minutes rather than hours [3]. Under optimized conditions using para-toluenesulfonic acid as catalyst, 4-hydroxy-2-quinolinone can be prepared in 89% yield within 6 minutes under neat conditions without additional solvents [3]. This represents a substantial improvement in both time and energy efficiency compared to conventional thermal methods [3].
Solvent-free reaction conditions have been successfully implemented for quinoline synthesis using caesium iodide as catalyst [4]. The methodology involves reactions of 2-aminoacetophenone and 2-aminobenzophenone with various ketones under thermal conditions without solvent [4]. Optimal results are obtained at 100°C using 10 mol% caesium iodide as catalyst, providing yields ranging from 75% to 88% [4]. The solvent-free approach offers advantages including clean reactions, simple methodology, short reaction times, easy work-up procedures, and environmentally benign conditions [4].
Ionic liquid-mediated synthesis provides an alternative green approach utilizing basic ionic liquids in aqueous media [15]. The basic ionic liquid based on imidazolium cation efficiently catalyzes condensation reactions under ultrasonic irradiation in aqueous media for quinoline synthesis [15]. When two different alpha-protons are available in a ketone substrate, this method produces one quinoline with high selectivity [15]. The protocol offers advantages as a green method with milder conditions, shorter reaction times, and higher yields and selectivity without requiring transition metal catalysts [15]. The use of basic ionic liquids and ultrasound promotion enables the reaction to proceed at room temperature [15].
Flow chemistry represents an advanced approach for continuous quinoline synthesis [16]. A simple continuous reaction for synthesizing 2-methylquinoline compounds from nitroarenes and ethanol-water systems has been developed using a hydrogen transfer reaction in the presence of ruthenium-iron/gamma-aluminum oxide catalyst [16]. This heterogeneous and continuous synthesis reaction uses green solvents without addition of strong acids, oxidants, or other environmentally harmful substances, conforming to green chemistry principles [16]. The nanocatalysts with smaller particle size and uniform dispersion are obtained on gamma-aluminum oxide particles, demonstrating good catalytic activity [16]. The reaction proceeds smoothly for nitroarenes with different substituents, achieving moderate to good yields (46%-88%) [16].
Biocatalytic approaches utilizing enzymatic systems have shown promise for quinolinone synthesis [17]. Two enzymatic strategies have been developed for oxidation of 1,2,3,4-tetrahydroquinolines and N-cyclopropyl-N-alkylanilines into quinolines and 2-quinolinones [17]. The biocatalytic system employs horseradish peroxidase combined with hydrogen peroxide under mild aqueous conditions [17]. A proposed mechanism involves rapid transfer of an oxygen atom from hydrogen peroxide to the ferric heme cofactor of horseradish peroxidase, producing a porphyrin cation-radical/oxoiron complex [17]. The amine substrates undergo oxidation through single electron transfer processes, leading to radical intermediates that subsequently cyclize and aromatize to form quinolinone products [17].
Table 4: Green Chemistry Approaches in Quinolinone Synthesis
| Green Approach | Key Features | Conditions | Yield (%) | Environmental Benefits |
|---|---|---|---|---|
| Solid-phase synthesis | BAL linker, anthranilates + bromoketones | Room temperature, 2 days | >80 (purity >90%) | High-throughput compatible |
| Microwave-assisted synthesis | p-Toluenesulfonic acid catalyst | Microwave, 6 min, neat conditions | 89 | No catalyst/solvent needed |
| Solvent-free reactions | Cesium iodide catalyst, no solvent | 100°C, 30 min | 75-88 | Waste minimization |
| Ionic liquid mediated | Basic ionic liquids, aqueous media | Ultrasound, room temperature | 70-85 | Water as green solvent |
| Flow chemistry continuous reaction | Ru-Fe/γ-Al₂O₃, ethanol/water | Continuous flow, moderate pressure | 46-88 | Continuous process |
| Biocatalytic oxidation | Horseradish peroxidase + H₂O₂ | Mild conditions, aqueous medium | 65-78 | Enzymatic selectivity |
One-pot synthetic methodologies have been developed to minimize waste and improve efficiency [18] [19]. These approaches combine multiple synthetic transformations in a single reaction vessel, reducing the need for intermediate purification steps [18]. Various green catalysts including para-toluenesulfonic acid, para-sulfonic acid calix [20]arene, cerium nitrate, ammonium acetate, and potassium carbonate have proven effective in synthesizing quinoline analogues [18]. The use of greener solvents such as ethanol and water further supports the eco-friendly synthesis of these compounds [18].
1-Hydroxy-2(1H)-quinolinone exhibits versatile coordination behavior with transition metal ions, demonstrating multiple binding modes that depend on the nature of the metal center and reaction conditions. The compound functions as a bidentate ligand through its nitrogen and oxygen donor atoms, with the hydroxyl group at position 1 and the carbonyl oxygen at position 2 serving as the primary coordination sites [1].
Bidentate Coordination Mode
The predominant binding mode involves chelation through the nitrogen atom of the quinoline ring and the deprotonated hydroxyl oxygen, forming stable five-membered chelate rings. This coordination pattern is observed with first-row transition metals including copper(II), cobalt(II), and nickel(II) [1]. Infrared spectroscopic evidence confirms this binding mode through the appearance of characteristic metal-oxygen stretching frequencies in the range 477-553 cm⁻¹ and metal-nitrogen stretching vibrations at 419-450 cm⁻¹ [1].
Enolization and Tridentate Behavior
Under specific conditions, 1-Hydroxy-2(1H)-quinolinone undergoes enolization of the carbonyl group at position 2, enabling tridentate coordination. This process involves deprotonation of the carbonyl oxygen, evidenced by the disappearance of the characteristic C=O stretching frequency at 1674 cm⁻¹ and appearance of a new band at 1290-1287 cm⁻¹ in metal complexes [1]. The enolization significantly enhances the ligand's binding affinity and enables formation of more stable complexes with higher coordination numbers.
Monodentate Coordination
Post-transition metals such as zinc(II), cadmium(II), and mercury(II) typically exhibit monodentate coordination through either the nitrogen or oxygen donor atom, resulting in tetrahedral geometries [1]. This coordination mode is attributed to the filled d-orbitals of these metal ions, which reduce their ability to form multiple covalent bonds with the ligand.
Metal-Specific Binding Variations
Iron(III) demonstrates particularly strong affinity for 1-Hydroxy-2(1H)-quinolinone, forming highly stable complexes with formation constants several orders of magnitude higher than other transition metals [2]. This enhanced stability is attributed to the hard acid-hard base interaction between Fe³⁺ and the oxygen donors, combined with favorable π-back bonding with the quinoline nitrogen.
The acid-base properties of 1-Hydroxy-2(1H)-quinolinone are fundamental to understanding its coordination behavior and solution chemistry. The compound exhibits two distinct ionizable groups that undergo sequential deprotonation with increasing pH [2] [3].
Primary Ionization (pKa1)
The first ionization corresponds to deprotonation of the hydroxyl group at position 1, with a pKa1 value of approximately 10.0 in aqueous solution at 25°C [2] [3]. This process involves removal of the acidic proton from the N-OH functionality, generating the corresponding N-oxide anion. Potentiometric titration studies confirm that this ionization step occurs in the slightly alkaline pH region, making the compound predominantly neutral under physiological conditions.
| Medium | pKa1 | Temperature (°C) | Method | Reference |
|---|---|---|---|---|
| Aqueous | ~10.0 | 25 | Potentiometric | [2] [3] |
| Cationic surfactant | 10.4 | 25 | Fluorescence titration | [2] |
| Predicted (computational) | 9.63 ± 0.20 | 25 | DFT calculations | [3] |
Secondary Ionization (pKa2)
The second ionization involves deprotonation of the nitrogen atom in the quinoline ring, with pKa2 approximately 12.0 in aqueous solution [2]. This process generates a dianionic species that exhibits significantly enhanced metal-binding affinity. The relatively high pKa2 value indicates that formation of the dianion requires strongly alkaline conditions.
Solvent Effects on Acid-Base Equilibria
The ionization behavior of 1-Hydroxy-2(1H)-quinolinone is significantly influenced by the solvent environment. In non-aqueous media containing organic co-solvents, both pKa values exhibit systematic shifts that reflect changes in solvation energies and dielectric constants [4]. Studies in acetonitrile-water mixtures demonstrate that increasing organic content generally increases both pKa values due to preferential solvation of the neutral species.
Surfactant-Mediated Ionization
Remarkably, the presence of cationic surfactants reduces pKa2 from 12.0 to 10.4, facilitating deprotonation under milder alkaline conditions [2]. This effect is attributed to electrostatic stabilization of the dianionic form through favorable interactions with the positively charged surfactant headgroups.
Solubility and Lipophilicity Characteristics
The compound exhibits moderate aqueous solubility of 12.7 mg/mL at physiological pH, with LogP values ranging from 1.94 to 2.32 [5]. These properties indicate balanced hydrophilic-lipophilic character that facilitates both membrane permeability and aqueous bioavailability.
Spectrophotometric techniques provide detailed insights into the electronic structure and coordination behavior of 1-Hydroxy-2(1H)-quinolinone metal complexes. The compound exhibits characteristic absorption patterns that undergo systematic changes upon metal coordination [1] [2].
Electronic Absorption Spectroscopy
The free ligand displays prominent absorption bands in the ultraviolet region, with λmax at 350-360 nm corresponding to π→π* transitions within the quinoline chromophore [2]. The molar extinction coefficients range from 6,000 to 19,000 M⁻¹cm⁻¹, indicating strong electronic transitions with significant oscillator strength.
| Wavelength Range | Assignment | Extinction Coefficient (M⁻¹cm⁻¹) | Medium | Reference |
|---|---|---|---|---|
| 350-360 nm | Free ligand π→π* | 6,000-19,000 | Aqueous | [2] |
| 385-405 nm | Metal-ligand charge transfer | Enhanced | Complex solutions | [2] |
| 368 nm | Anionic keto form | Not specified | PBS (pH 7.4) | [6] |
Metal-Induced Spectral Changes
Upon metal coordination, significant bathochromic shifts occur, with new absorption bands appearing at 385-405 nm [2]. These bands are assigned to metal-to-ligand charge transfer (MLCT) transitions and provide direct evidence for electronic communication between the metal center and ligand π-system. The intensity enhancement observed in metal complexes reflects increased oscillator strength due to symmetry lowering and orbital mixing.
Transition Metal d-d Transitions
Paramagnetic transition metal complexes exhibit characteristic d-d absorption bands that provide information about electronic structure and geometry. Copper(II) complexes display broad absorption bands at 13,769-17,463 cm⁻¹, consistent with distorted octahedral geometry and dynamic Jahn-Teller effects [1]. Cobalt(II) complexes show multiple transitions at 7,447, 15,977, and 19,518 cm⁻¹, corresponding to ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₂g(P) transitions respectively [1].
Infrared Vibrational Spectroscopy
Infrared spectroscopy provides detailed information about coordination modes and structural changes upon metal binding. Key diagnostic bands include [1]:
Job's Method and Stoichiometry Determination
Continuous variation analysis (Job's method) has been employed to determine metal-ligand stoichiometry in solution [7]. These studies confirm 1:1 and 1:2 metal-to-ligand ratios depending on metal ion concentration and pH conditions. The method is particularly useful for studying weak complexes and determining formation constants under physiologically relevant conditions.
The fluorescence properties of 1-Hydroxy-2(1H)-quinolinone undergo dramatic modulation upon metal coordination, making it an excellent candidate for fluorescence-based metal ion detection and sensing applications [2] [8] [6].
Intrinsic Fluorescence Properties
The free ligand exhibits strong blue fluorescence with emission maximum at 474 nm when excited at 368 nm in phosphate buffer (pH 7.4) [6]. The fluorescence quantum yield is remarkably high (Φf = 0.73), with a large Stokes shift of 106 nm that minimizes interference from scattered excitation light. This combination of properties makes the compound highly suitable for analytical applications.
| Parameter | Value | Medium | Quantum Yield | Stokes Shift | Reference |
|---|---|---|---|---|---|
| Emission λmax | 474 nm | PBS (pH 7.4) | 0.73 | 106 nm | [6] |
| Emission λmax | 482 nm | DMF | 0.77 ± 0.024 | 114 nm | [6] |
| Photostability | High | PBS | Maintained | Stable | [6] |
Metal-Induced Fluorescence Enhancement
Certain metal ions, particularly zinc(II) and dimethyltin(IV), induce remarkable fluorescence enhancement through complexation [2]. Zinc(II) coordination results in a blue-shifted emission at 500 nm with quantum yield increasing to 3.6% compared to quinine sulfate standard [8]. This enhancement is attributed to rigidification of the ligand structure upon coordination, which reduces non-radiative decay pathways and increases radiative transitions.
Fluorescence Quenching Mechanisms
Transition metals and heavy metals typically induce fluorescence quenching through several mechanisms [2]:
Ratiometric Detection Capabilities
The combination of metal-induced spectral shifts and intensity changes enables ratiometric detection of metal ions [2]. This approach provides built-in correction for instrumental variations and sample concentration effects, significantly improving analytical precision. The blue shift observed with zinc(II) and dimethyltin(IV) complexes allows simultaneous monitoring at two wavelengths for enhanced selectivity.
Photostability and Biocompatibility
1-Hydroxy-2(1H)-quinolinone demonstrates excellent photostability under continuous irradiation, with minimal photobleaching observed over extended periods [6]. The compound generates only low levels of singlet oxygen (ΦΔ = 0.04 in PBS), indicating good biocompatibility for cellular imaging applications. These properties, combined with its fluorescence enhancement upon metal binding, make it particularly attractive for biological metal ion sensing.
Analytical Applications